molecular formula C11H16O5 B14381871 Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate CAS No. 90161-15-2

Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate

Cat. No.: B14381871
CAS No.: 90161-15-2
M. Wt: 228.24 g/mol
InChI Key: FMTQETJREMWBES-UHFFFAOYSA-N
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Description

Dimethyl 7-oxabicyclo[420]octane-8,8-dicarboxylate is a bicyclic compound with a unique structure that includes an oxygen bridge and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, leading to changes in their activity .

Comparison with Similar Compounds

Properties

CAS No.

90161-15-2

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate

InChI

InChI=1S/C11H16O5/c1-14-9(12)11(10(13)15-2)7-5-3-4-6-8(7)16-11/h7-8H,3-6H2,1-2H3

InChI Key

FMTQETJREMWBES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2CCCCC2O1)C(=O)OC

Origin of Product

United States

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